molecular formula C24H24N4O6 B11071134 1'-(4-methoxyphenyl)-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione

1'-(4-methoxyphenyl)-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione

Cat. No.: B11071134
M. Wt: 464.5 g/mol
InChI Key: VIQRCMMTSGIJPY-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives.
  • These compounds have attracted attention due to their potential as CDK2 (cyclin-dependent kinase 2) inhibitors for cancer treatment.
  • CDK2 inhibition selectively targets tumor cells, making it an appealing strategy.
  • Preparation Methods

  • Chemical Reactions Analysis

    • The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific synthetic route.
    • Major products formed during these reactions contribute to its biological activity.
  • Scientific Research Applications

    • Researchers have explored the compound’s applications in various fields:

        Chemistry: As a scaffold for designing novel CDK2 inhibitors.

        Biology: Investigating its effects on cell lines (e.g., MCF-7, HCT-116, HepG-2).

        Medicine: Potential as an anti-proliferative agent.

        Industry: Its role in drug discovery and development.

  • Mechanism of Action

  • Comparison with Similar Compounds

    • While I don’t have a direct list of similar compounds, we can highlight its uniqueness:
      • The spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine] core structure sets it apart.
      • Further research could identify related compounds for comparison.

    Properties

    Molecular Formula

    C24H24N4O6

    Molecular Weight

    464.5 g/mol

    IUPAC Name

    1'-(4-methoxyphenyl)-3-methyl-8-nitrospiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,5'-1,3-diazinane]-2',4',6'-trione

    InChI

    InChI=1S/C24H24N4O6/c1-14-9-10-26-19-8-5-17(28(32)33)12-15(19)13-24(20(26)11-14)21(29)25-23(31)27(22(24)30)16-3-6-18(34-2)7-4-16/h3-8,12,14,20H,9-11,13H2,1-2H3,(H,25,29,31)

    InChI Key

    VIQRCMMTSGIJPY-UHFFFAOYSA-N

    Canonical SMILES

    CC1CCN2C(C1)C3(CC4=C2C=CC(=C4)[N+](=O)[O-])C(=O)NC(=O)N(C3=O)C5=CC=C(C=C5)OC

    Origin of Product

    United States

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